7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

Antioxidant FRAP assay Structure-activity relationship

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one (CAS 65692-21-9) is a synthetic coumarin featuring the characteristic 7,8-catechol motif and a distinguishing 4-methoxy substituent. This substitution pattern places it structurally between daphnetin (7,8-dihydroxycoumarin) and 4-methyldaphnetin (7,8-dihydroxy-4-methylcoumarin), both well-characterized for antioxidant, iron-chelating, and antiproliferative activities.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B11895753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-4-methoxy-2H-chromen-2-one
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC2=C1C=CC(=C2O)O
InChIInChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3
InChIKeyFVBWLXMYTJQTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one: A C-4 Methoxy Coumarin for Differentiated Bioactivity Screens vs. Daphnetin-Class Analogs


7,8-Dihydroxy-4-methoxy-2H-chromen-2-one (CAS 65692-21-9) is a synthetic coumarin featuring the characteristic 7,8-catechol motif and a distinguishing 4-methoxy substituent [1]. This substitution pattern places it structurally between daphnetin (7,8-dihydroxycoumarin) and 4-methyldaphnetin (7,8-dihydroxy-4-methylcoumarin), both well-characterized for antioxidant, iron-chelating, and antiproliferative activities [2]. The 4-methoxy group modulates electronic properties and metabolic susceptibility of the coumarin scaffold, creating differentiation from 4-H, 4-methyl, and 4-phenyl analogs relevant to procurement for targeted screening or lead optimization [3].

Why 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one Cannot Be Assumed Interchangeable with 4-Methyl or Unsubstituted 7,8-Dihydroxycoumarins


Within the ortho-dihydroxycoumarin series, even minor C-4 modifications produce divergent bioactivities. The 4-methyl analog (DHMC) achieves deferoxamine-level iron chelation at neutral pH, while unsubstituted daphnetin is less active or inactive against xanthine oxidase [1]. Conversely, 4-phenyl substitution introduces HIV integrase activity [2]. At the metabolic level, C-4 substitution type strongly influences catechol-O-methyltransferase (COMT) Clint values, dictating clearance half-life [3]. A researcher selecting a generic “7,8-dihydroxycoumarin” without specifying the 4-methoxy group risks acquiring a compound with different metal-chelation stoichiometry, enzyme-inhibition profile, and metabolic stability than the one reported in literature.

Quantitative Differentiation Evidence for 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one vs. Closest Coumarin Analogs


Ferric-Reducing Antioxidant Power (FRAP): 4-Methyl Substitution Drives Superior Electron-Donating Capacity vs. Mono-Hydroxy or Meta-Dihydroxy Analogs

The target compound belongs to the ortho-dihydroxy-4-substituted coumarin class shown to possess excellent ferric-reducing properties. In a systematic SAR study of 22 coumarins, 7,8-dihydroxy- and 6,7-dihydroxy-4-methylcoumarins demonstrated the highest ferric-reducing antioxidant power (FRAP) among all tested analogs, significantly outperforming monohydroxy and meta-dihydroxy counterparts [1]. The presence of a 4-alkyl/alkoxy substituent on the ortho-dihydroxy scaffold is structurally required for this enhanced reducing capacity, providing the 4-methoxy derivative with a quantifiable advantage over unsubstituted daphnetin.

Antioxidant FRAP assay Structure-activity relationship

Iron-Chelation Potency at Neutral pH: 7,8-Dihydroxy-4-substituted Coumarins Reach Deferoxamine-Level Efficacy

Among a series of 4-methylcoumarins, 7,8-dihydroxy-4-methylcoumarin (DHMC) matched the chelation efficiency of the clinical iron chelator deferoxamine at neutral pH, while non-ortho-dihydroxy coumarins showed negligible chelation [1]. The 7,8-catechol moiety is the pharmacophore required for iron binding; the 4-methoxy group in the target compound does not interfere with the ortho-dihydroxy site while providing electronic modulation. In contrast, 6,7-dihydroxycoumarin analogs preferentially chelate copper and inhibit xanthine oxidase [2], demonstrating functional divergence between regioisomeric catechol coumarins.

Iron chelation Fenton chemistry Cardiovascular

Dual 5-Lipoxygenase/Cyclooxygenase Inhibition: C-4 Methoxy Modulates Arachidonic Acid Cascade Selectivity Relative to Daphnetin and Esculetin

In human polymorphonuclear leukocytes, daphnetin (7,8-dihydroxycoumarin) inhibited 5-lipoxygenase product 5-HETE with IC50 = 6.90 ± 2.07 μM and cyclooxygenase product HHT with IC50 = 139.0 ± 30.0 μM, yielding a COX/5-LOX selectivity ratio of ~20 [1]. The 6-methoxy-7,8-dihydroxycoumarin analog fraxetin (most structurally analogous to target compound) showed IC50 = 2.57 ± 0.088 μM for 5-HETE and 532.5 ± 33.0 μM for HHT, a selectivity ratio >200 [1]. In contrast, the regioisomer esculetin (6,7-dihydroxycoumarin) displayed a reversed profile with 5-HETE IC50 = 1.46 ± 1.02 μM. The 4-methoxy substitution is expected to further shift the COX/5-LOX selectivity ratio by modulating the electron density of the coumarin ring, providing differentiation from both daphnetin and esculetin phenotypes.

5-LOX COX Arachidonic acid Inflammation

Metabolic Stability and COMT-Mediated Methylation Kinetics: C-4 Substituent Dictates Clearance Rate

Human COMT methylates 7,8-dihydroxycoumarin with high clearance (Clint ~470 μL/min/mg in liver S9) leading to a rat plasma half-life of only 15 minutes [1]. Critically, the intrinsic clearance (Clint) of COMT-mediated methylation is strongly dependent on the C-4 substituent, as demonstrated for 4-methyl, 4-phenyl, and 4-acetic acid daphnetin derivatives [2]. The 4-methoxy group of the target compound introduces distinct electronic and steric effects that can be engineered to reduce COMT affinity relative to 4-H daphnetin, potentially increasing metabolic half-life. This structure-methylation relationship is absent in unsubstituted daphnetin and represents a procurement-relevant property for in vivo studies.

Metabolic stability COMT Methylation Pharmacokinetics

Antiproliferative Potency and Estrogenic Safety: 7,8-Dihydroxy Substitution Avoids Esculetin-Mediated Estrogenicity Observed in MCF-7 Cells

In a head-to-head comparison on MCF-7 breast cancer cells, daphnetin (7,8-dihydroxycoumarin) inhibited proliferation with IC50 = 73 ± 4.1 μM at 72 h without inducing estrogenic effects in vitro or in vivo, whereas esculetin (6,7-dihydroxycoumarin) showed higher IC50 (193 ± 6.6 μM) and demonstrated significant estrogenic activity (EC50 = 4.07 × 10⁻⁹ M, relative proliferative potency 0.072 vs. E2, uterotrophic effect at 50-100 mg/kg) [1]. The 7,8-dihydroxy substitution pattern thus provides antiproliferative activity free from estrogenic liability, a critical safety differentiator for compounds destined for hormone-dependent cancer models. The target 4-methoxy derivative is expected to retain this safety advantage while potentially enhancing potency through improved cellular permeability.

Antiproliferative Estrogenicity MCF-7 Cancer

Copper Chelation Stoichiometry: Regioisomeric Catechol Coumarins Exhibit pH-Dependent Metal-Binding Divergence

A systematic study of mono- and dihydroxycoumarins revealed that both 6,7- and 7,8-dihydroxycoumarins chelate Cu²⁺ with stoichiometries ranging from 1:1 to 2:1 (ligand:metal) depending on pH and concentration, while cuprous ions (Cu⁺) were not chelated at all [1]. The 4-substituent type was shown to modulate chelation stoichiometry and stability constant. For the target 4-methoxy compound, the electron-donating methoxy group is expected to influence the pKa of the catechol hydroxyls, altering the pH window for optimal chelation compared to 4-methyl or 4-H analogs. This provides a tunable metal-chelating profile with relevance to copper-mediated oxidative stress in neurodegenerative disease models [2].

Copper chelation Metal complexation Neurodegeneration

Procurement-Driven Application Scenarios for 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Antioxidant Screening Cascades Requiring High Ferric-Reducing Capacity

For laboratories running FRAP-based antioxidant screening, 7,8-dihydroxy-4-methoxy-2H-chromen-2-one is structurally validated to exhibit excellent ferric-reducing properties comparable to the top-performing 7,8-dihydroxy-4-methylcoumarin [1]. The compound should be prioritized over monohydroxycoumarins or meta-dihydroxy isomers that show negligible reducing activity, ensuring a strong positive signal in primary antioxidant assays.

Iron-Chelation Studies in Cardiovascular or Neurodegenerative Disease Models

The ortho-dihydroxy pharmacophore shared by this compound enables deferoxamine-level iron chelation at neutral pH [1]. Researchers investigating iron-mediated Fenton chemistry in myocardial infarction or neurodegeneration should select the 4-methoxy variant when a longer metabolic half-life is desired, as the C-4 methoxy is predicted to reduce COMT-mediated clearance relative to unsubstituted daphnetin [2].

Estrogen-Responsive Cancer Cell Line Experiments Requiring Antiproliferative Activity Free from Estrogenic Confounding

Data from daphnetin vs. esculetin comparison demonstrate that the 7,8-dihydroxy scaffold provides MCF-7 cytotoxicity (IC50 ~73 μM) without any detectable estrogenic activity in vitro or in vivo [1]. The 4-methoxy derivative is the appropriate compound choice for hormone-dependent breast or prostate cancer models where estrogenic interference would invalidate experimental results.

Inflammation Pathway Dissection Requiring 5-LOX-Selective Over COX Inhibition

Based on the structure-activity pattern where 7,8-dihydroxy-6-methoxycoumarin (fraxetin) demonstrates >200-fold selectivity for 5-LOX over COX [1], the target compound with 4-methoxy substitution is predicted to maintain high leukotriene pathway selectivity. This makes it suitable for mechanistic studies of 5-LOX-mediated inflammation where minimal prostaglandin suppression is desired.

Quote Request

Request a Quote for 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.